molecular formula C13H16FNO B14026516 (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone

Cat. No.: B14026516
M. Wt: 221.27 g/mol
InChI Key: YDCCIAVBPGKYLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Fluoro-5-methylbenzoyl chloride+PiperidineBaseThis compound\text{2-Fluoro-5-methylbenzoyl chloride} + \text{Piperidine} \xrightarrow{\text{Base}} \text{this compound} 2-Fluoro-5-methylbenzoyl chloride+PiperidineBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-chlorophenyl)(piperidin-1-yl)methanone
  • (2-Fluoro-5-methylphenyl)(morpholin-4-yl)methanone
  • (2-Fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone is unique due to the specific combination of a fluorine atom and a methyl group on the phenyl ring, coupled with a piperidine moiety. This structural arrangement can result in distinct physicochemical properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

(2-fluoro-5-methylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H16FNO/c1-10-5-6-12(14)11(9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

YDCCIAVBPGKYLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N2CCCCC2

Origin of Product

United States

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